Ethyl 4-methoxybenzoate

Catalog No.
S793789
CAS No.
94-30-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methoxybenzoate

CAS Number

94-30-4

Product Name

Ethyl 4-methoxybenzoate

IUPAC Name

ethyl 4-methoxybenzoate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

FHUODBDRWMIBQP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-Methoxy-benzoic acid, ethyl ester, Ethyl 4-methoxybenzoate, p-Anisic acid, ethyl ester, Ethyl anisate

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC
  • Biological Activity Studies

    Ethyl 4-methoxybenzoate has been investigated for its potential biological activities. Studies suggest it may possess antifungal properties []. Research has also explored its role in modulating certain enzymes and cellular processes, although more investigation is needed to understand its full biological impact [].

  • Fragrance Research

    Due to its pleasant odor profile, reminiscent of anise or grapes, ethyl 4-methoxybenzoate finds use in fragrance research. It can contribute to the development of perfumes, cosmetics, and food flavorings.

  • Organic Synthesis

    Ethyl 4-methoxybenzoate can serve as a starting material for the synthesis of more complex organic molecules. Its reactive ester group allows for various chemical transformations, making it a versatile tool in organic chemistry research.

  • Material Science Applications

    Some studies have explored the potential use of ethyl 4-methoxybenzoate in the development of new materials. Its properties, such as volatility and solubility, might be beneficial in creating specific types of coatings or resins, although further research is required in this area.

Ethyl 4-methoxybenzoate, also known as ethyl p-anisate or benzoic acid 4-methoxy-, ethyl ester, is an aromatic compound with the molecular formula C10H12O3 and a CAS number of 94-30-4. It is characterized by its pleasant aroma and is commonly used in the fragrance industry. The compound appears as a colorless to pale yellow liquid, soluble in organic solvents but insoluble in water. Ethyl 4-methoxybenzoate is often utilized as a flavoring agent and in various chemical syntheses due to its structural properties and reactivity .

While not extensively researched, ethyl 4-methoxybenzoate is believed to interact with olfactory receptors in the nose, contributing to its perceived odor []. Further investigation is required to elucidate its specific mechanism of action in biological systems.

  • Low acute toxicity: Oral LD50 (rats) > 5 g/kg []. However, high doses may cause irritation of the gastrointestinal tract.
  • Mild irritant: May cause skin and eye irritation upon contact [].
  • Combustible: Flash point is 110 °C [].
, including:

  • Esterification: It can be formed through the reaction of 4-methoxybenzoic acid and ethanol, releasing water.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to 4-methoxybenzoic acid and ethanol.
  • Benzoylation Reactions: It serves as a regioselective reagent for protecting hydroxyl groups in sugar molecules during synthesis .

There are several methods for synthesizing ethyl 4-methoxybenzoate:

  • Direct Esterification:
    • Reacting 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Transesterification:
    • Using methanol or another alcohol to replace the ethyl group in a suitable precursor ester.
  • Grignard Reaction:
    • Involving the reaction of a Grignard reagent with a suitable carbonyl compound followed by esterification.

These methods allow for varying yields and purity levels, depending on the reaction conditions and reagents used .

Ethyl 4-methoxybenzoate finds applications across various fields:

  • Fragrance Industry: Used as a scent component in perfumes and personal care products due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Chemical Synthesis: Acts as an intermediate in the production of other chemical compounds, particularly in organic synthesis and polymerization processes .
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Research on ethyl 4-methoxybenzoate's interactions indicates that it can influence various biochemical pathways. Studies have shown that it may interact with specific enzymes involved in metabolic processes, although detailed mechanisms remain under investigation. Its antimicrobial properties suggest potential interactions with microbial cell membranes, leading to cell disruption .

Several compounds share structural similarities with ethyl 4-methoxybenzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl benzoateC9H10O2Commonly used as a solvent; less aromatic than ethyl 4-methoxybenzoate.
Methyl 4-methoxybenzoateC9H10O3Similar structure but contains a methyl group instead of an ethyl group; different solubility properties.
Propyl 4-methoxybenzoateC10H12O3Contains a propyl group; exhibits similar reactivity but varies in boiling point and odor profile.

Ethyl 4-methoxybenzoate is unique due to its specific aromatic characteristics and solubility profile, making it particularly valuable in both industrial and research applications .

Physical Description

Liquid
colourless oily liquid with a light, fruity-floral, anise-like odou

XLogP3

2.8

Boiling Point

269.5 °C

Density

d14.4 1.11
1.101-1.105

Melting Point

7.5 °C
Mp 7-8 °
7-8°C

UNII

KJ95H2S7NM

Other CAS

94-30-4

Wikipedia

Ethyl p-anisate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 4-methoxy-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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